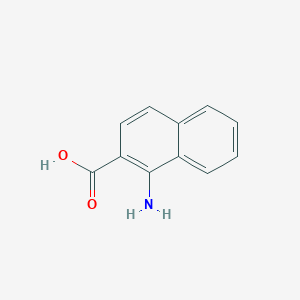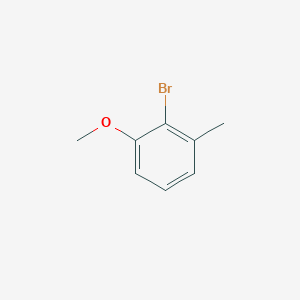![molecular formula C8H5FS B1279753 5-Fluorobenzo[b]thiophene CAS No. 70060-12-7](/img/structure/B1279753.png)
5-Fluorobenzo[b]thiophene
概要
説明
5-Fluorobenzo[b]thiophene is a fluorinated derivative of benzothiophene, a heterocyclic compound containing a sulfur atom.
作用機序
Target of Action
5-Fluorobenzo[b]thiophene is a molecule that exhibits binding affinities mainly to 5-HT1A receptors . These receptors are a major target for neurobiological research and drug developments .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic substitution . This process involves the replacement of a functional group in a chemical compound by a nucleophile .
Biochemical Pathways
It’s known that the compound is structurally related to arylpiperazine, 2-aminotetralin, and benzopyran derivatives . These compounds are known to interact with various biochemical pathways, particularly those involving serotonin .
Pharmacokinetics
The compound has a molecular weight of153.2 , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
It’s known that the compound can be used in the synthesis of electrochromic polymers, which show two superimposed redox waves and are electrochromic . This suggests that this compound may have potential applications in the field of materials science .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in a cool, dry area protected from environmental extremes . Additionally, the compound’s action may be influenced by the presence of other chemicals in its environment .
生化学分析
Biochemical Properties
5-Fluorobenzo[b]thiophene plays a significant role in biochemical reactions, particularly through its interaction with serotonin receptors. It has been shown to have a high affinity for the 5-HT1A receptor, a subtype of serotonin receptor involved in the regulation of mood and anxiety . The compound binds to the serotonin transporter, blocking the reuptake of serotonin and prolonging its effects on cells . This interaction is crucial for its antidepressant properties, as it enhances serotonin signaling in the brain.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it influences cell signaling pathways by activating the 5-HT1A receptor, leading to increased serotonin levels . This activation can alter gene expression and cellular metabolism, promoting neurogenesis and synaptic plasticity. Additionally, this compound has been observed to modulate the activity of other neurotransmitter systems, further contributing to its therapeutic effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the 5-HT1A receptor with high affinity, leading to receptor activation and subsequent intracellular signaling cascades . This binding inhibits the reuptake of serotonin, increasing its availability in the synaptic cleft. Furthermore, this compound may interact with other biomolecules, such as enzymes involved in serotonin metabolism, to enhance its antidepressant effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its biochemical activity over extended periods . Long-term studies in vitro and in vivo have shown that this compound can sustain its therapeutic effects, with minimal degradation observed . These findings suggest that the compound is suitable for prolonged use in therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antidepressant effects without notable adverse reactions . At higher doses, some toxic effects have been observed, including alterations in liver enzyme levels and mild gastrointestinal disturbances . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with enzymes responsible for serotonin metabolism . The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes. This metabolism results in the formation of various metabolites, some of which retain biological activity . The metabolic pathways of this compound are crucial for understanding its pharmacokinetics and optimizing its therapeutic use.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound’s lipophilic nature allows it to cross cell membranes easily, facilitating its distribution to target sites. Once inside the cells, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it interacts with various biomolecules to modulate cellular processes . Post-translational modifications, such as phosphorylation, may influence its targeting to specific subcellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluorobenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate . Another method includes the reaction of β,β-difluoro-o-methylsulfinylstyrene with trifluoroacetic anhydride and triethylamine, followed by treatment with potassium carbonate .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions: 5-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution: Formation of various substituted benzothiophenes.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of dihydrobenzothiophenes
科学的研究の応用
5-Fluorobenzo[b]thiophene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.
Industry: Utilized in the development of organic semiconductors, light-emitting materials, and liquid crystals
類似化合物との比較
5-Fluorothiophene: A simpler fluorinated thiophene derivative.
2-Fluorobenzo[b]thiophene: Another fluorinated benzothiophene with the fluorine atom in a different position.
Trifluoromethylbenzo[b]thiophenes: Compounds with trifluoromethyl groups instead of a single fluorine atom.
Uniqueness: 5-Fluorobenzo[b]thiophene is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom at the 5-position can enhance its stability and alter its electronic properties, making it a valuable compound for various applications .
特性
IUPAC Name |
5-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-1-2-8-6(5-7)3-4-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKBPSLNJNKFVAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CS2)C=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50473427 | |
| Record name | 5-Fluorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70060-12-7 | |
| Record name | 5-Fluorobenzo[b]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50473427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-fluoro-1-benzothiophene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
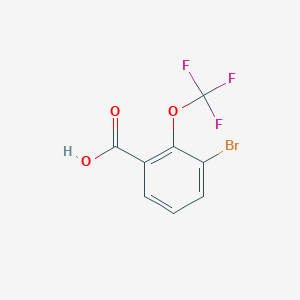
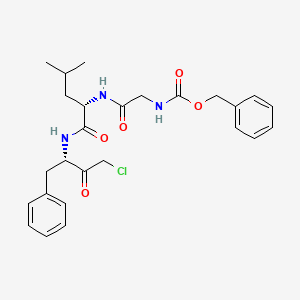

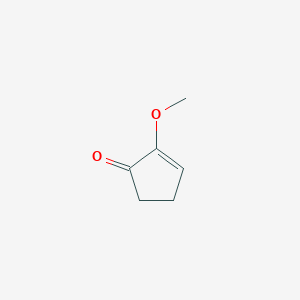
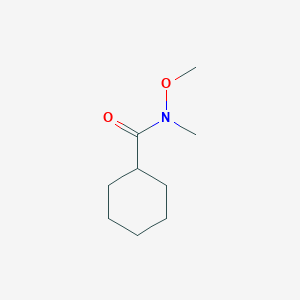
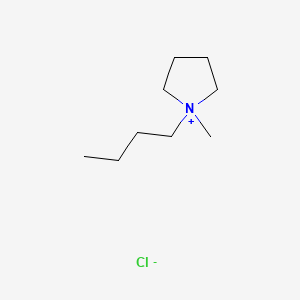
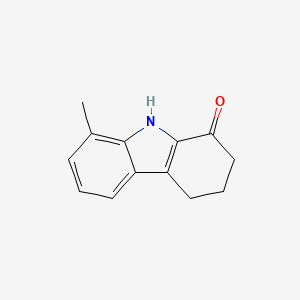
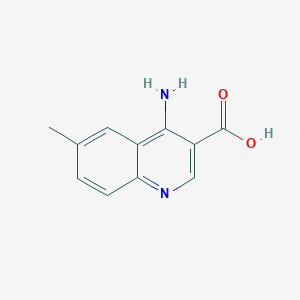
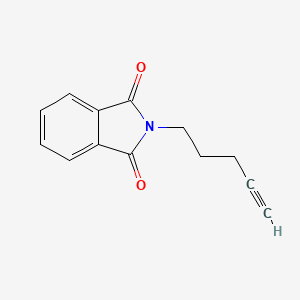
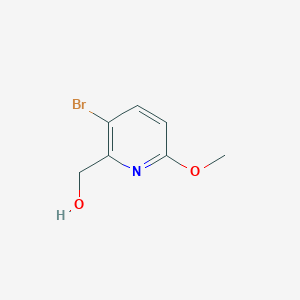
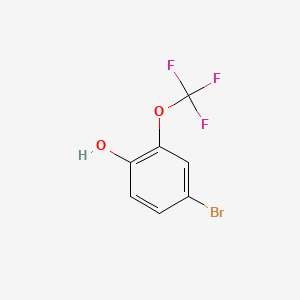
![1H-Pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1279696.png)
